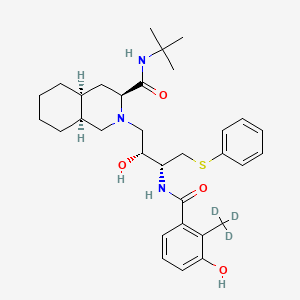

Nelfinavir-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

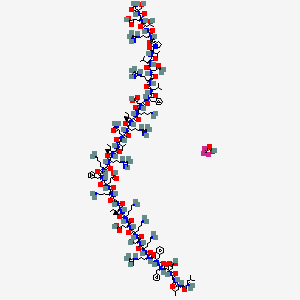

Nelfinavir-d3 is intended for use as an internal standard for the quantification of nelfinavir by GC- or LC-MS. Nelfinavir is an orally bioavailable inhibitor of the HIV-1 protease (Ki =2 nM). It demonstrates anticancer activity, selectively preventing the growth of HER2-positive breast cancer cells in vitro by inhibiting Hsp90 (IC50 = 3.1 μM). Formulations containing nelfinavir have been used in combination with HIV reverse transcriptase inhibitors for the treatment of HIV infection.

An antiviral. Labeled HIV protease inhibitor.

作用机制

Target of Action

Nelfinavir-d3 primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) . It also interacts with other proteins embedded in intracellular, lipid-rich membranes of mitochondria, endoplasmic reticulum, and nuclear envelope . Additionally, it has been suggested that heat shock protein 90 (HSP90) could be a putative primary target .

Mode of Action

This compound acts as a competitive inhibitor of the HIV protease. It binds reversibly to the active site of the enzyme, preventing it from interacting with its substrate . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles .

Biochemical Pathways

This compound affects multiple biochemical pathways. It modulates cellular conditions such as the unfolded protein response, cell cycle, apoptosis, autophagy, the proteasome pathway, oxidative stress, the tumor microenvironment, and multidrug efflux pumps . It also interferes with membrane fluidity, impairing the function and mobility of a diverse set of membrane-associated proteins and processes .

Pharmacokinetics

The bioavailability of this compound is uncertain but increases when taken with food . It is metabolized in the liver by multiple cytochrome P-450 enzymes, including CYP3A4 and CYP2C19 . The elimination half-life is between 3.5 and 5 hours . The majority of an oral dose is excreted in the feces as numerous oxidative metabolites and unchanged this compound .

Result of Action

The action of this compound leads to various molecular and cellular effects. It induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo . It also impairs glucose flux and processing, mitochondria respiration, energy supply, transmembrane vesicular transport, and ABCB1-mediated drug efflux .

生化分析

Biochemical Properties

Nelfinavir-d3, like its parent compound Nelfinavir, inhibits the HIV-1 protease, an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 . This inhibition prevents cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles .

Cellular Effects

This compound has shown to have significant effects on various types of cells. It has been reported to inhibit proliferation of various cancer cell lines . Nelfinavir causes two types of cell death, caspase-dependent apoptosis and caspase-independent death that was characterized by induction of ER stress and autophagy . It also affects cell function by influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of the HIV-1 protease . This inhibition prevents the cleavage of the viral polyproteins, leading to the formation of immature, non-infectious viral particles . In the context of cancer, Nelfinavir has been shown to induce endoplasmic reticulum (ER) stress, autophagy, and apoptosis .

Temporal Effects in Laboratory Settings

This compound’s effects over time in laboratory settings have been observed in various studies. For instance, it has been shown to inhibit the growth of non-small cell lung carcinoma (NSCLC) xenografts, associated with induction of ER stress, autophagy, and apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, Nelfinavir has been shown to inhibit the development of lung fibrosis in an animal model of systemic sclerosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to modulate different cellular conditions, such as unfolded protein response, cell cycle, apoptosis, autophagy, the proteasome pathway, oxidative stress, the tumor microenvironment, and multidrug efflux pumps .

Transport and Distribution

This compound, like Nelfinavir, is highly bound to serum proteins and shows extensive tissue distribution . It is metabolised in the liver by multiple cytochrome P450 (CYP) enzymes .

Subcellular Localization

This compound is likely to localize in the same subcellular compartments as Nelfinavir, which includes lipid-rich membranes of mitochondria and the endoplasmic reticulum . This localization is thought to be crucial for its mechanism of action .

属性

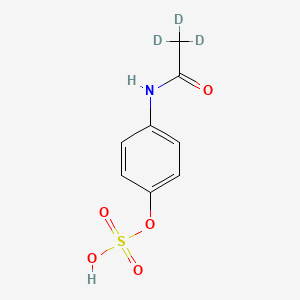

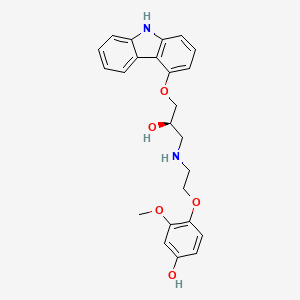

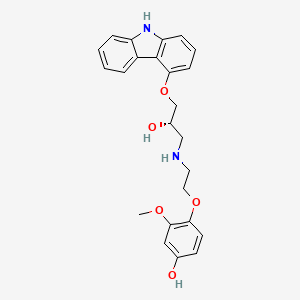

IUPAC Name |

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[[3-hydroxy-2-(trideuteriomethyl)benzoyl]amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGYKUNXZHXKMR-VWGNXJLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol](/img/structure/B561895.png)

![(4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B561901.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)

![(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B561913.png)